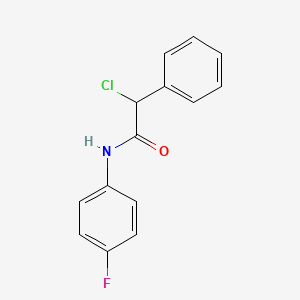

2-chloro-N-(4-fluorophenyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-fluorophenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO/c15-13(10-4-2-1-3-5-10)14(18)17-12-8-6-11(16)7-9-12/h1-9,13H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIBHCYSNPWRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 4-Fluoroaniline with Chloroacetyl Chloride

The most direct synthesis involves the acylation of 4-fluoroaniline with chloroacetyl chloride. This method leverages the nucleophilic properties of the amine group in 4-fluoroaniline, which reacts with the electrophilic carbonyl carbon in chloroacetyl chloride. The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize hydrochloric acid byproducts.

Reaction Scheme :

$$

\text{4-Fluoroaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, toluene}} \text{2-Chloro-N-(4-fluorophenyl)acetamide} + \text{HCl}

$$

Optimization Insights :

- Solvent Selection : Toluene outperforms polar solvents due to better solubility of intermediates and reduced side reactions.

- Temperature : Reactions conducted at 0–5°C minimize thermal degradation of the chloroacetyl chloride, yielding 70–75% product purity. Raising the temperature to 25°C increases the reaction rate but requires rigorous pH control.

- Base Stoichiometry : A 1.2:1 molar ratio of triethylamine to chloroacetyl chloride ensures complete neutralization of HCl, preventing protonation of the aniline and stalling the reaction.

Limitations :

- Competing hydrolysis of chloroacetyl chloride in aqueous conditions reduces yields.

- Residual triethylamine hydrochloride necessitates extensive washing, complicating purification.

Palladium-Catalyzed Cross-Coupling for Structural Elaboration

A modified approach adapts palladium-catalyzed cross-coupling to introduce the phenyl group at the α-carbon of the acetamide. This method, initially developed for 2-chloro-N-phenylacetamide, involves:

Reagents :

- Palladium acetate (0.5 mol%)

- 2,2'-Bipyridine (ligand, 0.35 mol%)

- Boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid

- Pivalic acid as an additive

Procedure :

- Combine 4-fluoroaniline, 2-chloro-N,N-dimethylacetamide, and catalysts in toluene.

- Heat at 120°C for 24 hours under nitrogen atmosphere.

- Isolate the product via column chromatography (silica gel, hexane/ethyl acetate).

Key Findings :

- Yield : 81% under optimized conditions.

- Role of BF₃ : Enhances electrophilicity of the α-carbon, facilitating palladium-mediated C–C bond formation.

- Ligand Effects : 2,2'-Bipyridine stabilizes the palladium intermediate, preventing aggregation and deactivation.

Comparative Advantage :

- Tolerates electron-deficient aryl groups, making it suitable for fluorophenyl derivatives.

- Scalable to multigram quantities with minimal side products.

Hydrolytic Amination of α-Chlorophenylacetic Acid Derivatives

An alternative route employs hydrolytic amination of α-chlorophenylacetic acid with 4-fluoroaniline. This two-step process involves:

Step 1 : Synthesis of α-chlorophenylacetic acid via Friedel-Crafts acylation:

$$

\text{PhCOCl} + \text{CH}2\text{Cl}2 \xrightarrow{\text{AlCl}_3} \alpha\text{-Chlorophenylacetyl chloride}

$$

Step 2 : Amide formation using carbodiimide coupling agents:

$$

\alpha\text{-Chlorophenylacetyl chloride} + \text{4-Fluoroaniline} \xrightarrow{\text{EDC, HOBt}} \text{Target Compound}

$$

Conditions :

- Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile.

- Reaction Time : 24 hours at 25°C.

- Yield : 65–70% after purification.

Advantages :

- Avoids handling hazardous chloroacetyl chloride.

- Compatible with acid-sensitive substrates.

Nucleophilic Substitution of Preformed Acetamides

The chlorine atom in 2-chloro-N-(4-fluorophenyl)acetamide can undergo further substitution to introduce the phenyl group. This method, though less common, involves:

Reaction Pathway :

$$

\text{2-Chloro-N-(4-fluorophenyl)acetamide} + \text{PhMgBr} \xrightarrow{\text{THF}} \text{Target Compound}

$$

Challenges :

- Grignard reagents may reduce the amide group unless strictly anhydrous conditions are maintained.

- Competing elimination reactions form undesired α,β-unsaturated amides.

Mitigation Strategies :

- Use of tetrabutylammonium iodide as a phase-transfer catalyst improves solubility of the Grignard reagent in tetrahydrofuran (THF).

- Low temperatures (−78°C) suppress side reactions, albeit with reduced conversion rates (50–55%).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Acylation | 70–75 | 4–6 hours | Simple, cost-effective | Hydrolysis side reactions |

| Palladium cross-coupling | 81 | 24 hours | High regioselectivity, scalable | Requires expensive catalysts |

| Hydrolytic amination | 65–70 | 24 hours | Avoids hazardous reagents | Multi-step, moderate yields |

| Nucleophilic substitution | 50–55 | 12–18 hours | Flexibility in aryl group introduction | Sensitive to moisture, low yields |

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-fluorophenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

2-Chloro-N-(4-fluorophenyl)-2-phenylacetamide is a synthetic organic compound with the chemical formula . It is characterized by a chloro group, a fluorophenyl group, and a phenylacetamide structure. The compound has a molecular weight of approximately 273.73 g/mol. The compound is primarily used in pharmaceutical research, especially in the development of new drugs targeting inflammatory diseases and neurological disorders. Its unique structure allows it to serve as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity. Additionally, it may be utilized in biochemical assays to study receptor interactions and signaling pathways.

Scientific Research Applications

Pharmaceutical Chemistry and Medicinal Research

this compound is notable for its potential applications in pharmaceutical chemistry and medicinal research. Research indicates that this compound possesses significant biological activity. It has been studied for its potential as an anti-inflammatory agent and its role in modulating neurochemical pathways. Studies on the interactions of this compound with various biological targets have indicated that it may influence neurotransmitter systems and inflammatory mediators. In vitro assays have shown that this compound can modulate receptor activity, potentially leading to therapeutic effects against conditions such as pain and inflammation.

Anti-inflammatory Agent

this compound has been studied for its potential as an anti-inflammatory agent. The present application further provides use of a pharmaceutically effective amount of the crystal form A, or of the crystal form A prepared by the method, or of the pharmaceutical composition, in the manufacture of a medicament for preventing or treating an inflammatory process or stroke . The inflammatory process is selected from the group consisting of multiple sclerosis, insulin-dependent diabetes mellitus, rheumatoid arthritis, peripheral neuritis, and pulmonary hypertension .

Neurological Disorders

this compound is used in pharmaceutical research, particularly in the development of new drugs targeting neurological disorders. Studies on the interactions of this compound with various biological targets have indicated that it may influence neurotransmitter systems.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-fluorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Key structural analogs of 2-chloro-N-(4-fluorophenyl)-2-phenylacetamide differ in substituents on the phenyl ring or acetamide backbone. A comparison of their properties is summarized below:

Key Observations :

- The 4-fluorophenyl derivative exhibits a higher melting point (109°C) compared to the 3-methoxyphenyl analog (83–85°C), likely due to enhanced crystallinity from fluorine’s electronegativity .

- The absence of a phenyl group in simpler analogs (e.g., 2-chloro-N-(4-nitrophenyl)acetamide) reduces steric hindrance, facilitating higher synthetic yields .

Structural and Crystallographic Insights

- Planarity and Steric Effects: The 4-fluorophenyl group in the target compound induces nonplanar conformations due to steric repulsion with adjacent substituents, as observed in metalloporphyrins with fluorophenyl meso groups . In contrast, analogs lacking fluorophenyl groups (e.g., 2-chloro-N-phenylacetamide) adopt planar geometries, enhancing π-π stacking interactions .

Hydrogen Bonding :

- The N–H···Cl interaction in 2-chloro-N-(4-fluorophenyl)acetamide (N1⋯Cl1 distance: 2.999 Å) is weaker than in 2-chloro-N-(4-chlorophenyl)acetamide (N1⋯Cl1: 2.85 Å), reflecting fluorine’s lower polarizability compared to chlorine .

Biological Activity

2-Chloro-N-(4-fluorophenyl)-2-phenylacetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

- Chemical Formula : C15H14ClFNO

- Molecular Weight : 273.73 g/mol

- CAS Number : 351-04-2

The compound features a chloro group, a fluorophenyl group, and a phenylacetamide structure, which contributes to its unique reactivity and potential biological effects. The presence of the fluorine atom is particularly noteworthy as it may enhance lipophilicity, facilitating the compound's ability to cross biological membranes and interact with target receptors.

Synthesis

This compound can be synthesized through the reaction of chloroacetyl chloride with 4-fluoroaniline, utilizing triethylamine to neutralize the hydrochloric acid produced during the reaction. This method exemplifies a typical acylation process in organic chemistry.

Anti-inflammatory and Neurochemical Modulation

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate neurochemical pathways, which may be beneficial in treating conditions associated with inflammation and pain. In vitro assays suggest that this compound can influence neurotransmitter systems and inflammatory mediators.

Antimicrobial Activity

Studies have demonstrated that derivatives of phenylacetamides, including this compound, possess antimicrobial properties. For instance, compounds with similar structures have been tested against various pathogens, showing effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) while exhibiting moderate activity against Gram-negative bacteria .

Anticancer Potential

The anticancer potential of phenylacetamide derivatives has also been explored. Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancers. These studies highlight the importance of structural modifications to enhance efficacy and reduce toxicity in anticancer applications .

Case Studies and Research Findings

-

In Vitro Studies :

Compound Cell Line IC50 (µM) 2b PC3 52 2c MCF-7 80 Imatinib PC3 40 - Antimicrobial Evaluation :

- Structure-Activity Relationship (SAR) :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-N-(4-fluorophenyl)-2-phenylacetamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2-chloro-2-phenylacetyl chloride with 4-fluoroaniline in anhydrous dichloromethane under nitrogen atmosphere. Key parameters include:

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.

- Catalysis : Use triethylamine (TEA) as a base to neutralize HCl byproducts .

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >95% purity.

- Data Table :

| Parameter | Optimal Value |

|---|---|

| Reaction time | 4–6 hours |

| Solvent | Dichloromethane |

| Yield | 78–85% |

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its packing?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key observations include:

- Intramolecular C–H···O hydrogen bonds : Form a six-membered ring, stabilizing the planar acetamide moiety .

- Intermolecular N–H···O bonds : Create infinite chains along the crystallographic c-axis (distance: 2.999 Å, angle: 115°) .

Q. What experimental protocols assess the compound’s stability under varying pH conditions?

- Methodology : Accelerated stability studies in buffers (pH 1–13) at 37°C for 72 hours. Monitor degradation via HPLC-UV (λ = 254 nm).

- Key findings : Degradation <5% at pH 7.4, but >20% at pH <2 due to acid-catalyzed hydrolysis of the acetamide bond .

Advanced Research Questions

Q. How can contradictions in bioassay data (e.g., conflicting IC₅₀ values) for this compound be resolved?

- Methodology : Cross-validate using orthogonal assays:

- Enzymatic assays : Measure inhibition of target enzymes (e.g., kinases) with ATP concentration titrations.

- Cellular assays : Use isogenic cell lines to isolate off-target effects.

- Biophysical validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics .

Q. What computational strategies predict the compound’s interactions with cytochrome P450 enzymes to address metabolic instability?

- Methodology :

- Docking studies : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 4I3G). Focus on hydrophobic pockets near the heme group.

- MD simulations : AMBER force fields to assess binding stability over 100 ns trajectories.

- Metabolite prediction : GLORYx or MetaSite to identify potential oxidation sites (e.g., fluorophenyl ring) .

Q. How does polymorphism affect the compound’s solubility and bioavailability, and how can it be controlled during crystallization?

- Methodology :

- Screening : Use solvent-mediated polymorph conversion (e.g., ethanol vs. acetone) with in-situ Raman spectroscopy.

- Thermodynamic analysis : Differential scanning calorimetry (DSC) to identify stable polymorphs (melting point differences >5°C).

- Data : Form I (needles, low solubility) vs. Form II (plates, 2× solubility) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields during scale-up?

- Methodology :

- Process analytical technology (PAT) : Real-time monitoring via FTIR to track reaction progress.

- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, agitation rate) using response surface methodology (RSM).

- Case study : Yield increased from 72% to 88% by adjusting TEA equivalents (1.2→1.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.